molecular formula C13H11ClFN5 B1200719 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine CAS No. 70091-21-3

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine

Cat. No.: B1200719
CAS No.: 70091-21-3
M. Wt: 291.71 g/mol
InChI Key: VAEPQHITLRNBPM-UHFFFAOYSA-N
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Description

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the 9-position of the purine ring and a methylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene through chlorination.

    Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes nucleophilic substitution with adenine to form 9-(2-chloro-6-fluorobenzyl)adenine.

    Methylation: The final step involves the methylation of the amino group at the 6-position of the purine ring using methyl iodide or a similar methylating agent under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chloro-6-fluorobenzyl group.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding purine and benzyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various substituted purines and benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine is unique due to the presence of both the 2-chloro-6-fluorobenzyl group and the methylamino group on the purine ring This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds

Properties

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]-N-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5/c1-16-12-11-13(18-6-17-12)20(7-19-11)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEPQHITLRNBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220366
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70091-21-3
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-methylaminopurine (298 mg, 2 mmols), potassium carbonate (276 mg, 2 mmols) and N,N-dimethylacetamide (10 ml) was added 2-chloro-6-fluorobenzyl chloride (718 mg, 4 mmols), and the resultant mixture was allowed to react at 110° C. for 8 hours with stirring. The reaction product was then treated in the same manner as Example 12 to give 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine as needles (320 mg, yield 55%), m.p. 188°-190° C.
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
718 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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